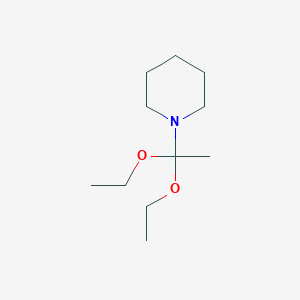

1-(1,1-Diethoxyethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govwikipedia.org Its prevalence stems from its unique conformational properties and its ability to serve as a key pharmacophore in medicinal chemistry. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. wikipedia.org

Piperidine derivatives are integral to the development of numerous pharmaceuticals, agrochemicals, and catalysts. organic-chemistry.org They are found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases. d-nb.info The nitrogen atom within the piperidine ring can be readily substituted, providing a convenient handle for modifying the molecule's physical and chemical properties, such as its basicity, solubility, and reactivity. This versatility makes N-substituted piperidines highly valuable building blocks in the synthesis of complex molecular architectures. nih.govorganic-chemistry.org

Strategic Role of Acetal (B89532) Functional Groups as Protecting Groups and Synthetic Equivalents

Acetal functional groups, characterized by the presence of two ether linkages to the same carbon atom, play a critical role in multistep organic synthesis. One of their most important functions is to act as protecting groups for aldehydes and ketones. Carbonyl groups are highly reactive towards a variety of reagents, including nucleophiles and reducing agents. By converting a carbonyl group into an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl. The acetal can then be readily converted back to the original carbonyl group under mild acidic conditions.

The acetal in 1-(1,1-Diethoxyethyl)piperidine can be viewed as a protected form of an acetyl group. This strategic protection is essential in syntheses where the acetyl group's carbonyl is susceptible to undesired reactions. Furthermore, acetals can also function as synthetic equivalents, where they act as a latent form of a functional group that can be unmasked at a later stage in a synthetic sequence.

Contextualization of this compound within Contemporary Research in Organic Chemistry

While extensive research has been conducted on a wide variety of N-substituted piperidine derivatives and the synthetic utility of acetals, specific studies focusing solely on this compound are limited in the publicly available scientific literature. However, based on its structure, its role in contemporary organic chemistry can be inferred.

This compound is likely utilized as a specialized synthetic intermediate. The piperidine moiety provides a basic nitrogen center and a lipophilic scaffold, while the diethoxyethyl group serves as a stable precursor to an N-acetyl group. This combination would be valuable in the synthesis of more complex molecules where direct introduction of an N-acetylpiperidine fragment is challenging due to reactivity or solubility issues. The compound could be employed in reactions where the piperidine nitrogen acts as a nucleophile or a base, with the acetal remaining inert until its deprotection is required to reveal the acetyl functionality.

The study of such molecules contributes to the broader understanding of how different functional groups can be combined to create versatile building blocks for the efficient and controlled synthesis of target compounds in medicinal and materials chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol |

| CAS Number | 71627-25-3 |

| PubChem CID | 71404629 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71627-25-3 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(1,1-diethoxyethyl)piperidine |

InChI |

InChI=1S/C11H23NO2/c1-4-13-11(3,14-5-2)12-9-7-6-8-10-12/h4-10H2,1-3H3 |

InChI Key |

VOYCQDUCLPVBPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(N1CCCCC1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,1 Diethoxyethyl Piperidine and Analogous N Alkylpiperidine Acetals

Diverse Approaches for Piperidine (B6355638) Ring Construction and N-Functionalization

The formation of the piperidine ring is a fundamental challenge in organic synthesis, addressed through several major pathways including reduction of aromatic precursors, cyclization of linear chains, and assembly from multiple components.

Catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and established methods for synthesizing the piperidine skeleton. nih.govdtic.mil This approach is atom-economical, typically requiring a pyridine substrate, a catalyst, and a hydrogen source. researchgate.net However, these reactions often necessitate harsh conditions, such as high pressures and temperatures, though recent advancements have led to milder protocols. nih.govresearchgate.net

A variety of transition metal catalysts are employed, with common choices including platinum oxide (PtO₂), rhodium-on-carbon, palladium-on-carbon, and various nickel, ruthenium, and cobalt-based catalysts. researchgate.netgoogle.com For instance, PtO₂ in glacial acetic acid has been used for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure. researchgate.net Rhodium catalysts have proven effective for hydrogenating pyridines under milder conditions, and have also been used in electrocatalytic systems at ambient temperature and pressure. nih.govnih.gov A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine (B128534) mixture offers another route to piperidine derivatives. dicp.ac.cnacs.org The choice of catalyst and conditions can allow for the selective reduction of the pyridine ring while preserving other functional groups. researchgate.net

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Type | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| PtO₂ in Acetic Acid | Substituted Pyridines | 50-70 bar H₂, elevated temp. | Challenging but effective for various substituted pyridines. | researchgate.net |

| Rh/C | Pyridine | Ambient temp. and pressure | Used in electrocatalytic hydrogenation systems. | nih.gov |

| [RhCp*Cl₂]₂ / KI | N-benzylpyridinium salts | Formic acid/triethylamine | Transfer hydrogenation method. | dicp.ac.cn |

| RuCl₃·xH₂O / H₃N-BH₃ | Pyridine derivatives | N/A | Transfer hydrogenation using borane-ammonia. | organic-chemistry.org |

Reductive amination is another key strategy, often used to form C-N bonds in both cyclic and acyclic systems. researchgate.net It involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ. researchgate.netpearson.com This method is particularly relevant for the N-functionalization step to produce compounds like N-alkylpiperidines. tandfonline.com Borane-pyridine complex (BAP) has been identified as an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.com

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a reactive site for ring closure. nih.gov This strategy offers a high degree of control over the substitution pattern of the resulting heterocycle. A wide range of reactions fall under this category, including radical cyclizations, electrophilic cyclizations, and various metal-catalyzed processes. nih.govresearchgate.net

Key strategies for intramolecular cyclization include:

Reductive Amination of Dicarbonyls or Amino-ketones/aldehydes : An acyclic chain containing an amino group and one or two carbonyl functionalities can cyclize via intramolecular reductive amination to form the piperidine ring. nih.gov For example, iron-catalyzed reductive amination of ω-amino fatty acids can produce piperidinones, which are then reduced to piperidines. nih.gov

Radical Cyclization : Radical reactions provide a powerful means for ring formation. Triethylborane can initiate a radical cascade of 1,6-enynes to form polysubstituted piperidines. nih.gov Another approach involves the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov

Palladium-Catalyzed Cyclization : Palladium catalysts can mediate the intramolecular hydroamination of unactivated alkenes, a process that tolerates acid-sensitive groups and proceeds at room temperature. organic-chemistry.org

Ring-Closing Metathesis (RCM) : RCM has been employed as a key step in the synthesis of substituted piperidines, often followed by dihydroxylation to introduce further functionality. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. taylorfrancis.com This approach allows for the rapid construction of complex and diverse piperidine scaffolds from simple starting materials. taylorfrancis.comresearchgate.net

One notable example is the one-pot synthesis of highly functionalized piperidine derivatives using aromatic aldehydes, amines, and an active methylene (B1212753) compound like an acetoacetic ester. taylorfrancis.com Various catalysts have been developed to promote these transformations, including ytterbium triflate/silver triflate (Yb(OTf)₃/AgOTf) co-catalyst systems and biocatalysts. tandfonline.com Recently, an immobilized lipase (B570770), Candida antarctica lipase B (CALB), was used for the first biocatalytic synthesis of piperidines via an MCR, highlighting a move towards greener synthetic methods. rsc.org The products of these reactions are often highly substituted piperidinone or dihydropyridine (B1217469) structures that can be further modified to yield the desired saturated heterocycles. tandfonline.com

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactants | Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes, Amines, Acetoacetic Esters | Tetrabutylammonium tribromide (TBATB) | Highly functionalized piperidines | One-pot synthesis. | taylorfrancis.com |

| Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetriester | Domino-sequence mechanism proposed. | tandfonline.com |

Electrosynthesis has emerged as a sustainable and powerful tool in modern organic chemistry. nih.gov Electroreductive cyclization offers a green alternative for synthesizing piperidines, avoiding the need for expensive or toxic chemical reducing agents. beilstein-journals.orgnih.gov This method typically involves the electrochemical reduction of an imine to generate a radical anion. beilstein-journals.org This nucleophilic radical anion then attacks a tethered electrophile, such as a terminal dihaloalkane, to initiate the cyclization cascade, ultimately forming the piperidine ring. beilstein-journals.orgresearchgate.net

The use of electrochemical flow microreactors has been shown to significantly improve the efficiency of these reactions compared to conventional batch reactors. nih.govnih.gov The large surface-area-to-volume ratio in a microreactor enhances the rate of electron transfer at the cathode, leading to higher yields and the ability to perform synthesis on a preparative scale. researchgate.netnih.gov This method has been successfully applied to the synthesis of various piperidine and pyrrolidine (B122466) derivatives from readily available starting materials. nih.gov

Stereoselective Synthesis of Piperidine Derivatives with Defined Configuration

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective, and particularly enantioselective, methods for their synthesis is a major focus of research. snnu.edu.cn

Asymmetric catalysis is a premier strategy for accessing enantiomerically enriched piperidines, as it can introduce chirality during the ring-forming step using only a small amount of a chiral catalyst. acs.org

Notable asymmetric approaches include:

Asymmetric Hydrogenation : Chiral catalysts can be used for the enantioselective hydrogenation of pyridine derivatives. acs.org For instance, N-iminopyridinium ylides can be hydrogenated with high enantioselectivity using iridium catalysts complexed with chiral ligands like BINAP. acs.org Another innovative method involves a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine, which induces chirality in the final piperidine product. dicp.ac.cn

Asymmetric [4+2] Annulation : The Kwon annulation, a phosphine-catalyzed [4+2] reaction between imines and allenes, has been rendered highly enantioselective through the use of C₂-symmetric chiral phosphepine catalysts. acs.org This provides an efficient route to a variety of functionalized piperidines with excellent stereoselectivity. acs.org

Asymmetric Reductive Heck Reaction : A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine precursors has been developed. snnu.edu.cnnih.gov This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding chiral piperidines. snnu.edu.cnnih.gov

Asymmetric Deprotonation/Ring Expansion : A catalytic asymmetric synthesis of β-hydroxy piperidines starts from N-Boc pyrrolidine. acs.org The process involves a catalytic asymmetric deprotonation, trapping with an aldehyde, and a subsequent ring expansion from the five-membered pyrrolidine to the six-membered piperidine. acs.org

Table 3: Overview of Asymmetric Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Product | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand (e.g., BINAP) | Substituted Piperidines | Good enantiomeric excesses. | acs.org |

| Asymmetric [4+2] Annulation | Chiral Phosphepine | Functionalized Piperidines | Very good stereoselectivity. | acs.org |

| Asymmetric Reductive Heck Reaction | Rh-catalyst / Chiral Ligand | 3-Substituted Piperidines | High yield and excellent enantioselectivity. | snnu.edu.cnnih.gov |

Diastereoselective Approaches for N-Substituted Piperidines

The synthesis of N-substituted piperidines with specific stereochemistry is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different biological activities. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. Several strategies have been developed to control the stereochemical outcome of reactions involving the piperidine ring.

Modern synthetic methods offer robust control over diastereoselectivity. For instance, a de novo synthesis of N-(hetero)aryl piperidines utilizes a diastereoselective reductive amination/aza-Michael reaction sequence, allowing for the rapid construction of complex, polysubstituted ring systems from readily available starting materials. acs.org The diastereoselectivity of this particular process is notably enhanced by the presence of water. acs.org Other powerful techniques include the aza-Prins cyclization to generate 2,4,6-trisubstituted piperidines with a high degree of stereocontrol. usm.edu This method involves the condensation of a nonenolizable aldehyde with a chiral sulfinamide, followed by a series of steps culminating in a stereoselective ring closure. usm.edu

Metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines also provide a pathway to diastereomerically enriched piperidine derivatives. acs.org The choice of substrate and catalyst can influence the stereochemical outcome, leading to either cis- or trans-selective alkylation at the C2 position. acs.org

| Method | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Reductive Amination/Aza-Michael Reaction | Robustly diastereoselective, enhanced by water, rapid construction of complex systems. | Heterocyclic amine nucleophiles and carbonyl electrophiles. | acs.org |

| Aza-Prins Cyclization | Pioneers a six-step method for 2,4,6-trisubstituted piperidines with stereoselective control. | Nonenolizable aldehydes and (R)-2-methylpropane-2-sulfinamide. | usm.edu |

| Metal Triflate-Catalyzed Substitution | High cis- or trans-selectivity depending on the substrate; uses silyl (B83357) enolates as nucleophiles. | 2-Acyloxy-N-benzyloxycarbonylpiperidines. | acs.org |

Methods for Regioselective Introduction of the 1,1-Diethoxyethyl Moiety

Regioselectivity refers to the control of the position at which a chemical reaction occurs. For the synthesis of 1-(1,1-diethoxyethyl)piperidine, the key challenge is the regioselective formation of a bond between the piperidine nitrogen and the 1,1-diethoxyethyl group, avoiding any reaction at the carbon atoms of the piperidine ring. The primary methods to achieve this involve direct functionalization of the nitrogen atom.

Alkylation and Acylation Strategies on Piperidine Nitrogen for Acetal (B89532) Incorporation

The most direct methods for introducing substituents onto the piperidine nitrogen are N-alkylation and N-acylation. These reactions leverage the nucleophilicity of the nitrogen atom.

N-Alkylation: This approach involves the direct reaction of piperidine with an alkylating agent containing the 1,1-diethoxyethyl moiety. A suitable electrophile would be a halo-acetal, such as 1-bromo-1,1-diethoxyethane. The reaction proceeds via a standard SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the bromide. To drive the reaction to completion and neutralize the hydrobromic acid formed, a base is typically employed. researchgate.net

Common conditions for N-alkylation of piperidines include:

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net

Solvent: Anhydrous polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net

Temperature: Reactions can often be performed at room temperature, though heating may be required for less reactive alkyl halides. researchgate.net

A potential challenge with direct N-alkylation is overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt, although this is more common when an excess of the alkyl halide is used. researchgate.netmasterorganicchemistry.com

N-Acylation followed by Acetalization: An alternative, two-step strategy involves first acylating the piperidine followed by converting the resulting ketone into the desired acetal.

N-Acylation: Piperidine is reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., triethylamine or pyridine) to form N-acetylpiperidine. This is a highly efficient and common transformation.

Acetalization: The carbonyl group of N-acetylpiperidine is then converted to the diethyl acetal. This is typically achieved by reacting it with ethanol (B145695) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent or by using an orthoester like triethyl orthoformate.

Transformation of Precursor Functionalities into the 1,1-Diethoxyethyl Group

This section elaborates on the second step of the acylation-acetalization strategy, which is a prime example of transforming a precursor functionality. The N-acetyl group serves as the precursor to the final 1,1-diethoxyethyl group.

The conversion of the ketone in N-acetylpiperidine to the this compound is a classic acid-catalyzed acetal formation. The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a molecule of ethanol on the activated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Attack by a second molecule of ethanol on the oxocarbenium ion.

Deprotonation to yield the final diethyl acetal product.

The reaction is reversible, and the removal of water (e.g., by a Dean-Stark apparatus) is crucial to drive the equilibrium towards the acetal product.

| Synthetic Route | Number of Steps | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-Alkylation | 1 | Piperidine, 1-bromo-1,1-diethoxyethane, Base (K₂CO₃) | Atom economical, fewer steps. | Availability and stability of the halo-acetal may be a concern; potential for overalkylation. |

| N-Acylation / Acetalization | 2 | Piperidine, Acetyl chloride, Ethanol, Acid catalyst | Readily available starting materials, high-yielding steps. | Longer synthetic sequence, requires removal of water to drive acetal formation. |

Chemical Reactivity and Transformation Pathways of 1 1,1 Diethoxyethyl Piperidine

Reactivity Profiling of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring in 1-(1,1-Diethoxyethyl)piperidine serves as a key site for synthetic modification. Its lone pair of electrons makes it both nucleophilic and basic, allowing for a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions for Further Derivatization

The nitrogen atom of the piperidine moiety is readily susceptible to electrophilic attack, enabling straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for introducing new substituents and modifying the molecule's properties.

N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction is a standard nucleophilic substitution. researchgate.net The choice of solvent and base is crucial for optimizing the reaction conditions. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly used, and a base such as potassium carbonate may be added to neutralize the acid formed during the reaction. researchgate.netchemicalforums.com Slow addition of the alkylating agent can help prevent over-alkylation. researchgate.net Another powerful method for N-alkylation is reductive amination, where the secondary amine (piperidine) reacts with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.orgrsc.org

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen can be achieved using various acylating agents, such as acyl chlorides or thioesters. researchgate.netresearchgate.net These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the generated acid. researchgate.net N-acylation converts the basic amine into a neutral amide, significantly altering the electronic and physical properties of the molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature | N-methyl-N-(1,1-diethoxyethyl)piperidinium iodide |

| N-Alkylation | Benzyl Bromide | DMF, K₂CO₃ | Room Temperature to 80°C | N-benzyl-N-(1,1-diethoxyethyl)piperidinium bromide |

| N-Acylation | Acetyl Chloride | Dichloromethane, Triethylamine | 0°C to Room Temperature | N-acetyl-N-(1,1-diethoxyethyl)piperidinium chloride* |

| N-Acylation | Benzoyl Chloride | Dichloromethane, Triethylamine | 0°C to Room Temperature | N-benzoyl-N-(1,1-diethoxyethyl)piperidinium chloride* |

Note: The primary product of N-acylation of a tertiary amine would be an unstable N-acylammonium salt, which can be a reactive intermediate itself. A more typical reaction would involve a secondary amine precursor to the target molecule. However, for derivatization, these reactive intermediates can be trapped by nucleophiles.

Oxidation and Reduction Reactions at the Nitrogen Center

Oxidation: The nitrogen atom in the piperidine ring can be oxidized. Biological studies on piperidine itself have shown that it can be metabolized in vitro by liver microsomes to form N-hydroxypiperidine and the corresponding cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Similar chemical oxidations of this compound could be achieved using reagents like hydrogen peroxide or peroxy acids, which would likely yield the corresponding N-oxide. The oxidation of piperidine derivatives is a known transformation in organic synthesis. d-nb.info

Reduction: As the piperidine ring is a fully saturated heterocycle, the nitrogen center is in its reduced state and is not susceptible to further reduction under standard catalytic hydrogenation conditions. However, the reduction of related aromatic N-oxides (pyridine N-oxides) to piperidines is a well-established reaction, often employing reagents like ammonium formate (B1220265) with a palladium catalyst, highlighting the stability of the piperidine ring to reductive conditions. organic-chemistry.orgresearchgate.net

Transformations of the 1,1-Diethoxyethyl Acetal (B89532) Group

The 1,1-diethoxyethyl group is a stable acetal that acts as a protecting group for a carbonyl functional group. Its strategic removal or transformation is key to unmasking further reactivity.

Acid-Catalyzed Hydrolysis to Corresponding Aldehyde Equivalents

Acetals are characteristically stable under basic and neutral conditions but are readily hydrolyzed in the presence of an acid catalyst and water. sciencemadness.orgnsf.gov The acid-catalyzed hydrolysis of this compound would proceed through protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second ethanol molecule, yields the corresponding aldehyde, 1-piperidineacetaldehyde. libretexts.orglibretexts.org This reaction effectively deprotects the acetal to reveal the aldehyde functionality for subsequent reactions.

Transacetalization Reactions for Interconversion to Other Acetal Forms

Transacetalization is a process where an acetal reacts with a different alcohol under acidic conditions to exchange the alkoxy groups. By treating this compound with an excess of a different alcohol (e.g., methanol (B129727) or a diol like ethylene (B1197577) glycol) in the presence of an acid catalyst, the diethoxy acetal can be converted into a dimethoxy acetal or a cyclic dioxolane acetal, respectively. The mechanism is similar to hydrolysis, but an alcohol acts as the nucleophile instead of water. This reaction is typically driven to completion by using the new alcohol as the solvent.

Nucleophilic Additions and Condensation Reactions with the Generated Aldehyde Intermediate

Once the aldehyde (1-piperidineacetaldehyde) is generated via hydrolysis, it becomes a versatile intermediate for a wide array of carbon-carbon bond-forming reactions. vanderbilt.edu The electrophilic carbonyl carbon is a prime target for various nucleophiles. pressbooks.pubyoutube.com

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to form secondary alcohols. nih.gov

Condensation Reactions: The aldehyde can participate in various condensation reactions. A notable example is the Aldol (B89426) condensation, where, under basic or acidic conditions, the aldehyde can react with an enolate (from a ketone or another aldehyde) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. vanderbilt.eduwikipedia.org Crossed aldol condensations, where the aldehyde reacts with a ketone, are particularly useful. wikipedia.org Other important transformations include the Wittig reaction, which would convert the aldehyde into an alkene. libretexts.org

Table 2: Potential Reactions of the Aldehyde Intermediate (1-Piperidineacetaldehyde)

| Reaction Class | Reagent/Partner | Conditions | Product Structure Type |

|---|---|---|---|

| Nucleophilic Addition | Phenylmagnesium bromide, then H₃O⁺ | Ether/THF | 1-Phenyl-2-(piperidin-1-yl)ethanol |

| Aldol Condensation | Acetone | NaOH, EtOH | 4-Hydroxy-4-methyl-3-(piperidin-1-ylmethyl)pentan-2-one |

| Wittig Reaction | Methyltriphenylphosphonium bromide, BuLi | THF | 1-(Prop-2-en-1-yl)piperidine |

| Knoevenagel Condensation | Diethyl malonate | Piperidine/Acid catalyst | Diethyl 2-(2-(piperidin-1-yl)ethylidene)malonate |

Exploiting Intermolecular and Intramolecular Reactivity Between Functional Groups

The dual functionality of this compound allows for sophisticated reaction designs that leverage the distinct chemical nature of the tertiary amine and the acetal. This enables the orchestration of sequential or one-pot transformations that would otherwise require multiple steps of protection and deprotection.

Cascade and Tandem Reactions Involving Both Piperidine and Acetal Moieties

Cascade and tandem reactions provide an elegant and efficient pathway to increase molecular complexity from simple starting materials in a single operation. For this compound, such reactions are typically initiated by the transformation of the acetal group into a more reactive species, which then engages the piperidine moiety.

A plausible cascade sequence involves the in situ generation of a reactive intermediate from the N-(1,1-diethoxyethyl) group. Under acidic conditions, the acetal can be hydrolyzed to reveal an N-acylated piperidine or, more significantly, form a transient N-acyliminium ion. This highly electrophilic species can then be intercepted by intramolecular or intermolecular nucleophiles. For instance, a chemo-enzymatic approach has been demonstrated for the synthesis of chiral piperidines through a one-pot amine oxidase/ene imine reductase cascade, highlighting the potential for such sequential reactions in creating stereodefined products. nih.gov

Another potential tandem strategy is an N-Carbamoyl-iminium ion cyclization cascade. While not demonstrated on this specific substrate, related methodologies show that N-acyliminium ions, which could be generated from the acetal of this compound, readily participate in cyclization reactions. These processes can be triggered, for example, by an electroreductive cyclization of an imine with a dihaloalkane, suggesting that the piperidine nitrogen and its substituent can be key components in forming new ring systems. beilstein-journals.orgresearchgate.net

Furthermore, N-heterocyclic carbene (NHC) catalysis offers a route for cascade reactions. An NHC-catalyzed cascade involving the reaction of enals with azalactones has been used to synthesize multifunctionalized piperidines diastereoselectively. nih.gov One could envision a scenario where the acetal in this compound is first converted to an aldehyde, which then participates in an NHC-catalyzed cascade, with the piperidine ring influencing the stereochemical outcome.

| Reaction Type | Initiating Step | Key Intermediate | Potential Outcome | Relevant Analogy |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Acetal Hydrolysis | N-Acyliminium Ion | Bicyclic Piperidine Derivatives | beilstein-journals.orgresearchgate.net |

| Chemo-enzymatic Cascade | Oxidation/Reduction | Iminium/Enamine | Stereo-enriched Piperidines | nih.gov |

| NHC-Catalyzed Cascade | Acetal to Aldehyde Conversion | Homoenolate Equivalent | Multifunctionalized Piperidines | nih.gov |

Selective Functionalization of the Piperidine Ring Carbons in the Presence of the Acetal

The selective modification of the piperidine ring's C-H bonds without affecting the acetal group is a significant synthetic challenge that allows for the late-stage diversification of the molecule. The acetal group is generally stable under non-acidic conditions, making it compatible with a range of modern C-H functionalization techniques.

The primary sites for functionalization on the piperidine ring are the C2 (α to nitrogen), C3 (β), and C4 (γ) positions. researchgate.net The outcome of these reactions is highly dependent on the choice of catalyst and any directing groups present on the nitrogen atom. nih.govnih.gov

C2-Functionalization: The C-H bonds at the C2 position are electronically activated due to the adjacent nitrogen atom, making them prime targets for functionalization. researchgate.net Methods like photoredox-catalyzed α-amino C–H arylation have been shown to be effective for highly substituted piperidines, often proceeding with high diastereoselectivity. chemrxiv.org Similarly, rhodium-catalyzed C-H insertion reactions using diazo compounds can introduce functional groups at the C2 position. nih.govillinois.educaltech.edu The N-(1,1-diethoxyethyl) group would likely remain intact under these conditions, provided they are not strongly acidic.

C4-Functionalization: Achieving selectivity at the C4 position is more challenging as it requires overcoming the inherent electronic preference for C2 functionalization. researchgate.net This can be accomplished by using specific rhodium catalysts in combination with carefully chosen N-substituents. For example, N-α-oxoarylacetyl-piperidines have been shown to direct C-H functionalization to the C4 position. nih.govnih.gov While this would require modification of the N-(1,1-diethoxyethyl) group, it demonstrates that remote functionalization is feasible.

C3-Functionalization: Direct C-H functionalization at the C3 position is difficult because the inductive electron-withdrawing effect of the nitrogen deactivates this position. nih.gov Therefore, indirect methods are typically employed. One such strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening to install a substituent at the C3 position. nih.gov

The stability of the acetal moiety under various catalytic conditions is crucial. For instance, direct α-lithiation of N-Boc piperazines, a related class of heterocycles, is a known method for introducing substituents, and such strongly basic, non-acidic conditions would likely be compatible with the diethyl acetal of this compound. mdpi.com

Mechanistic Investigations and Advanced Theoretical Studies of 1 1,1 Diethoxyethyl Piperidine

Elucidation of Reaction Mechanisms for Synthesis and Transformations

Understanding the pathways through which 1-(1,1-Diethoxyethyl)piperidine is formed and undergoes further reactions is crucial for optimizing its synthesis and predicting its chemical behavior. This section explores the key mechanistic features, including the nature of intermediates and transition states, and the potential involvement of radical pathways.

Characterization of Key Intermediates and Transition States

The synthesis of this compound typically involves the reaction of piperidine (B6355638) with an electrophilic precursor such as 1,1-diethoxyethyl acetate (B1210297) or a similar derivative. The mechanism proceeds through a nucleophilic attack of the piperidine nitrogen on the electrophilic carbon atom.

Plausible Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbonyl carbon of the acetyl group (in the case of an ester precursor) or the carbocationic center of a related electrophile. This initial step is often the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. This species is typically high in energy and not directly observable.

Leaving Group Departure: The tetrahedral intermediate collapses with the expulsion of a leaving group (e.g., acetate), resulting in the formation of an iminium ion intermediate.

Final Product Formation: The iminium ion is then attacked by an alcohol (ethanol in this case), or the reaction is quenched to yield the final product, this compound.

Transition States: The transition states in this reaction sequence are high-energy, short-lived structures that represent the energy maxima along the reaction coordinate. dtic.mil For the initial nucleophilic attack, the transition state would involve the partial formation of the N-C bond and partial breaking of the carbonyl π-bond. The stability of these transition states can be influenced by solvent effects and the nature of the substituents on both the piperidine ring and the electrophile.

Due to the transient nature of these intermediates and transition states, their characterization often relies on indirect methods and computational modeling rather than direct spectroscopic observation.

Role of Radical Pathways in Related Amine Cyclizations

While the primary synthesis of this compound likely proceeds through a polar mechanism, the broader context of piperidine synthesis includes a variety of radical-mediated cyclizations. mdpi.comrsc.org These reactions are particularly useful for the construction of the piperidine ring itself from acyclic precursors. mdpi.com

Radical cyclizations often involve the formation of a nitrogen- or carbon-centered radical which then attacks an internal double or triple bond. nih.gov For instance, the cyclization of an N-centered radical onto a pendant alkene is a common strategy for forming the piperidine ring. mdpi.comnih.gov These reactions are typically initiated by radical initiators like AIBN or through photoredox catalysis. rsc.orgnih.gov

While not directly involved in the attachment of the diethoxyethyl group to a pre-existing piperidine ring, the study of these radical pathways is essential for understanding the diverse synthetic routes to substituted piperidines and for designing novel transformations. mdpi.comnih.gov For example, a hypothetical radical-based synthesis could involve the addition of a diethoxyethyl radical to a suitable unsaturated piperidine precursor.

| Reaction Type | Key Features | Relevance to Piperidine Synthesis |

| Polar Nucleophilic Addition | Involves nucleophilic attack of the amine on an electrophile. | Primary pathway for the synthesis of this compound. |

| Radical Cyclization | Formation of a radical followed by intramolecular cyclization. | Important for the de novo synthesis of the piperidine ring. mdpi.comrsc.org |

| Photoredox Catalysis | Use of light and a photocatalyst to generate radical intermediates. | A modern and mild method for various piperidine syntheses. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the structure, energetics, and reactivity of molecules like this compound, complementing experimental findings.

Conformational Analysis of the Piperidine Ring and Diethoxyethyl Substituent

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. ias.ac.inwikipedia.org For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the bulky diethoxyethyl group is expected to have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring.

The conformational preference is also influenced by electronic effects. For N-acylpiperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation of a substituent at the 2-position. nih.govacs.org This arises from the partial double bond character of the N-C(O) bond. While the diethoxyethyl group is not a simple acyl group, the presence of the oxygen atoms could lead to complex stereoelectronic interactions.

The diethoxyethyl substituent itself has multiple rotatable bonds, leading to a complex conformational landscape. The relative orientation of the two ethoxy groups will be governed by a balance of steric hindrance and electronic effects, such as the gauche effect.

| Conformational Feature | Predicted Preference | Reasoning |

| Piperidine Ring Conformation | Chair | Minimization of ring strain. ias.ac.in |

| Diethoxyethyl Group Position | Equatorial | Avoidance of 1,3-diaxial interactions. |

| Diethoxyethyl Group Conformation | Staggered | Minimization of torsional strain around C-C and C-O bonds. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and energetics of this compound. These calculations can be used to determine properties such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atom and the adjacent oxygen atoms, indicating the sites of nucleophilicity. The LUMO would be associated with antibonding orbitals and would indicate sites susceptible to nucleophilic attack.

Electron Density Distribution: This reveals the distribution of charge within the molecule, highlighting regions of high and low electron density. The nitrogen and oxygen atoms are expected to be electron-rich, while the carbon atoms bonded to them will be relatively electron-poor.

Relative Energies of Conformers: DFT calculations can be used to accurately determine the energy differences between various conformations, confirming the preference for the equatorial chair conformation. d-nb.info

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions.

Protonation Site: The most likely site of protonation is the nitrogen atom, due to the high electron density and the stability of the resulting ammonium (B1175870) cation. The basicity (pKa) of the nitrogen can be computationally estimated.

Reaction with Electrophiles: The HOMO distribution can predict that electrophilic attack will occur at the nitrogen atom.

Reaction with Nucleophiles: While the molecule is generally electron-rich, the carbon atom attached to the nitrogen and two oxygen atoms is a potential electrophilic site. The LUMO distribution can help predict the susceptibility of different parts of the molecule to nucleophilic attack.

Transition State Modeling: For proposed reaction mechanisms, the structures and energies of transition states can be calculated. dtic.mil This allows for the determination of activation barriers and the prediction of reaction rates and selectivities. For example, in a hypothetical elimination reaction, computational modeling could predict whether an E1 or E2 mechanism is more favorable.

The use of computational tools allows for a deeper understanding of the chemical properties of this compound, guiding further experimental investigations into its synthesis and reactivity. nih.gov

Advanced Analytical Methodologies for Research on 1 1,1 Diethoxyethyl Piperidine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of compounds like 1-(1,1-Diethoxyethyl)piperidine. By probing the interaction of the molecule with electromagnetic radiation, chemists can map out its complex architecture.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Regiochemical Assignment

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the diethoxy group are expected to be diastereotopic due to the chiral center created at the acetal (B89532) carbon. This non-equivalence would result in complex splitting patterns for the methylene (B1212753) (-OCH₂CH₃) protons, likely appearing as two distinct multiplets rather than a single quartet. stackexchange.com The methyl protons (-OCH₂CH₃) would appear as two triplets. The protons on the piperidine (B6355638) ring would show characteristic signals in the aliphatic region, with their chemical shifts and coupling constants providing information about the ring's conformation. The methyl group attached to the acetal carbon would appear as a singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. nih.gov Key signals would include the quaternary acetal carbon, the carbons of the two ethoxy groups, the carbons of the piperidine ring, and the methyl carbon. The chemical shifts provide evidence for the connectivity of the molecule. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the regiochemical placement of the diethoxyethyl group on the piperidine nitrogen. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| Piperidine Ring CH₂ | 1.4 - 2.8 | 25 - 55 | Complex multiplets due to ring conformation. |

| Acetal -C(CH₃) | ~1.3 | ~20 | Singlet in ¹H NMR. |

| Acetal -OCH₂CH₃ | 3.4 - 3.7 | 55 - 65 | Diastereotopic protons may lead to complex multiplets. |

| Acetal -OCH₂CH₃ | ~1.2 | ~15 | Two distinct triplets expected. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high accuracy, confirming its molecular formula (C₁₁H₂₃NO₂). nih.gov Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate molecular ions. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For piperidine derivatives, a common fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of characteristic ions. nih.govscielo.br In the case of this compound, key fragmentation could involve the loss of an ethoxy group (-OC₂H₅) or the entire diethoxyethyl side chain. The analysis of these fragment ions helps to confirm the structure assembled from NMR data. ESI tandem mass spectrometry (ESI-MS/MS) can be used to further investigate the fragmentation pathways of the protonated molecule. scielo.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa For this compound, IR spectroscopy is particularly useful for identifying the C-O and C-N bonds.

Acetals are known to exhibit a series of strong characteristic bands in the fingerprint region of the IR spectrum, typically between 1200 and 1020 cm⁻¹. rsc.orgblogspot.com These bands arise from the C-O stretching vibrations of the acetal group. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ would confirm the formation of the N-substituted acetal. The C-H stretching vibrations of the aliphatic piperidine ring and ethyl groups would be observed in the 2800-3000 cm⁻¹ region. rsc.org

Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of homonuclear bonds and symmetric vibrations. ksu.edu.saillinois.edu It can provide additional information about the carbon backbone and the conformational properties of the piperidine ring.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2800 - 3000 |

| C-N | Stretching | 1150 - 1350 |

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its isolation. A reversed-phase (RP-HPLC) method is commonly employed for piperidine-containing compounds. nih.govresearchgate.net

A specific method for analyzing this compound uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, often using a UV detector, although the chromophore in this specific molecule is weak. For preparative separations, this liquid chromatography method can be scaled up to isolate the compound from impurities. sielc.comsielc.com

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | sielc.com |

| Detection | UV/Vis or Mass Spectrometry (MS) | google.com |

| Application | Purity assessment, preparative isolation | sielc.com |

Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Product Analysis and Reaction Progress

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is an effective technique for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of the product over time. cmbr-journal.com

When coupled with a Mass Spectrometer (GC-MS), the technique provides both separation and identification of the components in a mixture. researchgate.netcmbr-journal.comunodc.org As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the identification of the main product, as well as any by-products or unreacted starting materials. cmbr-journal.com Headspace GC (GC-HS) can also be employed, particularly for analyzing residual volatile impurities. chromforum.orggoogle.com The choice of a suitable capillary column, such as a DB-5 or equivalent, is critical for achieving good separation. google.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, offering significant advantages in speed, efficiency, and environmental sustainability over traditional methods like High-Performance Liquid Chromatography (HPLC). afmps.bechromatographyonline.comselvita.com The use of supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, allows for rapid separations and faster column equilibration. chromatographyonline.comnih.gov This methodology is particularly well-suited for the chiral separation of molecules like this compound, which possesses a chiral center.

The core of enantioselective SFC lies in the use of a Chiral Stationary Phase (CSP). chromatographyonline.com For piperidine derivatives and other basic compounds, polysaccharide-based CSPs are the most widely and successfully used due to their broad applicability and high enantioselectivity. afmps.bechromatographyonline.comresearchgate.net These stationary phases, such as those derived from amylose (B160209) and cellulose, provide a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to their separation. chromatographyonline.com

Method development for the chiral separation of a tertiary amine like this compound in SFC typically involves a screening process. This process evaluates a set of complementary CSPs against various mobile phase compositions to identify the optimal conditions for resolution. afmps.beshimadzu-webapp.eu The mobile phase consists of supercritical CO₂ and an organic modifier, often an alcohol like methanol (B129727) or ethanol (B145695), which is necessary to increase the solubility of polar analytes and modulate retention. chromatographyonline.comresearchgate.net

Due to the basic nature of the piperidine nitrogen atom, peak shape can be poor due to interactions with residual acidic silanol groups on the silica (B1680970) support of the CSP. To counteract this, a small amount of a basic additive is typically included in the modifier. researchgate.netresearchgate.net Additives like triethylamine (B128534), diisopropylethylamine, or dimethyloctylamine are used to saturate the active sites on the stationary phase, resulting in improved peak symmetry and efficiency. researchgate.netresearchgate.netsielc.com

A typical screening protocol for the enantiomeric separation of this compound would involve testing several polysaccharide-based columns with a gradient of an alcohol modifier containing a basic additive. The key parameters monitored are retention time, selectivity (α), and resolution (Rs).

Table 1: Illustrative SFC Screening Results for Chiral Separation of this compound

| Column (CSP) | Modifier* | Additive (in Modifier) | Retention Time (min) | Selectivity (α) | Resolution (Rs) |

| Chiralpak IA | Methanol | 0.2% Diethylamine | 3.5, 4.1 | 1.25 | 2.1 |

| Chiralpak IB | Methanol | 0.2% Diethylamine | 5.2, 5.5 | 1.08 | 0.9 |

| Chiralpak IC | Methanol | 0.2% Diethylamine | No Separation | - | 0 |

| Chiralcel OD-H | Methanol | 0.2% Diethylamine | 2.8, 3.4 | 1.30 | 2.5 |

| Chiralpak IA | Ethanol | 0.2% Diethylamine | 4.2, 5.0 | 1.28 | 2.3 |

| Chiralcel OD-H | Ethanol | 0.2% Diethylamine | 3.6, 4.5 | 1.32 | 2.8 |

*General Conditions: Mobile Phase: CO₂/Modifier Gradient; Flow Rate: 3.0 mL/min; Back Pressure: 150 bar; Temperature: 40°C. Data is representative of a typical screening approach.

From the illustrative data, the Chiralcel OD-H column with an ethanol modifier provides the best resolution (Rs = 2.8) for the enantiomers of this compound. Further optimization would involve fine-tuning the modifier gradient, temperature, and back pressure to maximize resolution and throughput. afmps.be The success of SFC in resolving chiral amines and related compounds underscores its role as a primary tool in pharmaceutical research and analysis, where the characterization of individual stereoisomers is critical. chromatographyonline.comresearchgate.net The technique's high speed makes it ideal for high-throughput screening environments common in drug discovery. researchgate.net

Applications of 1 1,1 Diethoxyethyl Piperidine As a Versatile Synthetic Building Block

Strategic Precursor in the Synthesis of Complex Organic Molecules

The application of 1-(1,1-Diethoxyethyl)piperidine as a starting material or key intermediate in the synthesis of intricate molecular architectures, particularly those containing the piperidine (B6355638) ring system, remains an area with underexplored potential. While the piperidine unit is ubiquitous in natural products, specific documented examples detailing the direct use of this compound in the total synthesis of such compounds are not extensively reported in the current body of scientific literature.

Utility in the Construction of Piperidine-Containing Natural Products and Analogues

The synthesis of piperidine alkaloids is a significant field within organic chemistry. nih.govnih.gov Methodologies for constructing the piperidine ring are diverse and include hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. nih.gov The stereoselective synthesis of substituted piperidines is crucial for accessing the specific stereoisomers of biologically active natural products. dicp.ac.cnnih.gov

While the direct incorporation of this compound into a named natural product synthesis is not prominently documented, its structural features suggest potential applications. The piperidine ring itself is a core component, and the diethoxyethyl group can be envisioned as a masked aldehyde functionality, which could be unveiled at a later synthetic stage for further elaboration.

Role as a Protected Aldehyde Synthon in Retrosynthetic Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available or easily accessible precursors. youtube.com In this context, a "synthon" represents an idealized, charged fragment that is not a real molecule but is equivalent to a specific reagent.

The 1-(1,1-diethoxyethyl) moiety in this compound can be considered a synthetic equivalent, or "synthon," for a protected acetaldehyde. The diethyl acetal (B89532) group is a common protecting group for aldehydes, stable to a variety of reaction conditions, yet readily deprotected under acidic conditions to reveal the aldehyde functionality. This latent aldehyde can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or reductive aminations, which are fundamental transformations in the construction of complex molecular skeletons. dtic.mil

For instance, in a hypothetical retrosynthetic disconnection of a target molecule containing a piperidine ring and a two-carbon extension, one could envision cleaving a bond to reveal a piperidinyl-acetaldehyde synthon. This compound would serve as the real-world reagent corresponding to this synthon.

Development of Novel Reagents and Organocatalysts Incorporating the this compound Scaffold

The development of novel reagents and organocatalysts is a driving force in modern organic synthesis. Chiral amines and their derivatives are particularly valuable as organocatalysts for a wide range of asymmetric transformations. dicp.ac.cn The piperidine scaffold is a common feature in many successful organocatalysts.

Currently, there is a lack of specific research detailing the development of novel reagents or organocatalysts directly derived from the this compound scaffold. However, the inherent structure of the molecule presents opportunities for such development. The piperidine nitrogen can be functionalized, and the diethoxyethyl group could potentially be modified or involved in catalyst-substrate interactions. The exploration of this compound as a platform for new catalytic systems remains a prospective area of research.

Research into Structurally Modified Derivatives and Their Synthetic Utility

The modification of existing molecular scaffolds to create derivatives with enhanced or novel properties is a common strategy in chemical research. The structural features of this compound offer several avenues for modification.

Exploration of Spiropiperidine and Condensed Piperidine Structures

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, are increasingly important in drug discovery due to their three-dimensional nature. rsc.orgwhiterose.ac.ukconsensus.app The synthesis of these complex structures often involves the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a carbocyclic or heterocyclic system. whiterose.ac.uk Similarly, condensed piperidines, where the piperidine ring is fused to another ring system, are prevalent in many alkaloids. nih.gov

While there are no specific reports on the synthesis of spiropiperidines or condensed piperidines starting directly from this compound, its structure could potentially be elaborated to create precursors for such cyclizations. For example, deprotection of the acetal to the aldehyde, followed by intramolecular reactions, could lead to the formation of condensed systems.

Synthesis of Chiral Derivatives for Asymmetric Synthesis Applications

Asymmetric synthesis, the preparation of enantiomerically enriched compounds, is of paramount importance in the pharmaceutical industry. Chiral piperidine derivatives are valuable building blocks and catalysts for asymmetric transformations. dicp.ac.cnresearchgate.net The synthesis of chiral piperidines can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govresearchgate.net

The synthesis of chiral derivatives of this compound has not been specifically described in the reviewed literature. However, established methods for the asymmetric synthesis of piperidines could potentially be applied. For example, resolution of a racemic mixture or asymmetric synthesis of the piperidine ring itself could provide access to enantiomerically pure forms of this compound. Such chiral derivatives would be of significant interest for applications in asymmetric synthesis, either as chiral building blocks or as precursors for new chiral ligands and organocatalysts.

Emerging Research Directions and Future Outlook for 1 1,1 Diethoxyethyl Piperidine Chemistry

Integration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of piperidine (B6355638) derivatives, including 1-(1,1-diethoxyethyl)piperidine, is increasingly benefiting from the application of green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it Research has focused on developing efficient, environmentally friendly methods for creating N-substituted piperidones and piperidines, which are key precursors. nih.gov One significant advancement is the move away from classical methods like the Dieckman approach, which often involve harsh conditions and produce significant waste. nih.gov

Modern approaches emphasize the use of less hazardous chemical syntheses and safer solvents. unibo.itresearchgate.net For instance, the development of one-pot synthesis routes for piperidines from halogenated amides avoids the need for expensive and toxic metal catalysts. mdpi.com These reactions can be carried out under mild conditions, making the synthesis of a variety of N-substituted piperidines more convenient and higher yielding. mdpi.com The use of alternative bases and solvents, such as 3-(diethylamino)propylamine (B94944) (DEAPA) in N-octyl-pyrrolidone, has also been explored to minimize side product formation in related syntheses. rsc.org

The effectiveness of these green chemistry approaches can be evaluated using metrics like Process Mass Intensity (PMI), E-factor, and solvent intensity, with lower values indicating a more sustainable process. researchgate.net The use of catalysts that can be recycled with minimal loss of activity further highlights the move towards sustainable catalytic applications. researchgate.net

Application of Flow Chemistry Methodologies for Efficient Production and Derivatization

Flow chemistry is emerging as a powerful tool for the efficient production and derivatization of piperidine compounds. This technology offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govucd.ie By performing reactions in continuous-flow reactors, chemists can achieve better mixing and heat transfer, leading to higher yields and purities. nih.gov

The miniaturization of flow devices allows for the integration and automation of complex multi-step syntheses. nih.gov This is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or hazardous reagents. ucd.iebeilstein-journals.org For example, electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives has been successfully demonstrated in a flow microreactor, offering better yields compared to batch reactions. beilstein-journals.org

Flow chemistry also facilitates the derivatization of compounds by enabling precise control over reagent addition and reaction time. nih.govmdpi.com This is crucial for improving the selectivity and sensitivity of analytical methods. nih.govmdpi.com The development of continuous flow reactions for the synthesis of enantioenriched α-substituted piperidines showcases the potential of this technology to produce complex molecules with high efficiency and diastereoselectivity. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and mixing |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging | More straightforward scale-up |

| Efficiency | Can be lower due to side reactions | Often higher yields and purity |

| Automation | More complex to automate | Readily amenable to automation |

Exploitation of Photoredox and Electrochemistry for Novel Transformations

Photoredox catalysis and electrochemistry are providing new avenues for the synthesis and transformation of piperidine derivatives. beilstein-journals.org These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. beilstein-journals.org

Electrochemistry, in particular, has shown promise for the synthesis of piperidines. Electroreductive cyclization reactions can construct the piperidine ring from acyclic precursors without the need for precious metal catalysts. beilstein-journals.org This approach allows for the generation of highly reactive species under controlled conditions, leading to efficient ring formation. beilstein-journals.org The use of flow microreactors in these electrochemical syntheses further enhances their efficiency and scalability. beilstein-journals.org

Photochemical reactions also offer unique opportunities for creating complex piperidine structures. ijsea.com While direct examples for this compound are not prevalent, the broader application of photoredox catalysis in C-H bond functionalization and radical-mediated cyclizations points to its potential in this area. researchgate.netnih.gov These techniques can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted piperidines.

Development of High-Throughput Experimentation and Automation in Research

High-throughput experimentation (HTE) and automation are revolutionizing the discovery and optimization of chemical reactions, including those for synthesizing piperidine derivatives. youtube.commt.com HTE allows researchers to rapidly screen a large number of reaction conditions in parallel, significantly accelerating the pace of research and development. youtube.comresearchgate.net This is achieved through the use of multi-well plates and robotic liquid handlers to automate the setup and execution of experiments. youtube.commt.com

The data generated from HTE can be used to quickly identify optimal reaction parameters, leading to improved yields and efficiencies. youtube.com This approach is particularly valuable for developing new synthetic methodologies and for refining existing transformations. researchgate.net For example, HTE has been used to optimize palladium-catalyzed cross-coupling reactions, a common method for functionalizing heterocyclic compounds. researchgate.net

Automation extends beyond just reaction screening to include sample preparation, analysis, and data processing. mt.comchemspeed.com Automated powder dispensing systems can accurately prepare reaction samples, reducing the potential for human error and increasing throughput. mt.com The integration of HTE with high-throughput analysis techniques, such as mass spectrometry, provides a powerful platform for rapid chemical discovery. researchgate.net

Table 2: Key Components of a High-Throughput Experimentation Workflow

| Step | Description | Key Technologies |

| Design of Experiments | Planning the parameters and conditions to be tested. | Statistical software (DoE) |

| Reaction Setup | Dispensing reagents and solvents into multi-well plates. | Robotic liquid handlers, automated powder dispensers |

| Reaction Execution | Running multiple reactions in parallel under controlled conditions. | Parallel reaction blocks, automated reactors |

| Sample Analysis | Analyzing the outcome of each reaction. | High-throughput chromatography (LC-MS, GC-MS) |

| Data Analysis | Processing and interpreting the large datasets generated. | Specialized data analysis software |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, with significant potential for the synthesis of this compound and its derivatives. ijsea.comrjptonline.org These technologies can analyze vast amounts of chemical data to predict reaction outcomes, identify optimal reaction conditions, and even design novel synthetic routes. ijsea.comnih.gov

ML models can be trained on experimental data to predict reaction yields and rates with remarkable accuracy. ijsea.comnih.gov For instance, machine learning models have been developed to predict the yield of Buchwald-Hartwig coupling reactions based on real-time sensor data. nih.gov This predictive capability can save significant time and resources by guiding chemists towards the most promising experimental conditions. ijsea.com

Q & A

Basic: What are the recommended synthetic routes for 1-(1,1-Diethoxyethyl)piperidine, and what critical parameters influence yield and purity?

Answer: A viable route involves alkylation of piperidine with 1,1-diethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux). Critical parameters include reaction time (24 hours), stoichiometric ratios, and temperature control. Purification via column chromatography (using EtOAc/CHCl₃) or recrystallization (hexane) can achieve >90% purity, as demonstrated in analogous piperidine derivative syntheses .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H NMR : Peaks for the diethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and piperidine protons (δ 1.4–2.8 ppm).

- IR : Strong C-O stretches (1050–1150 cm⁻¹) confirm the acetal group.

- MS : Molecular ion peak at m/z 215 (C₁₁H₂₁NO₂⁺).

Refer to protocols for similar piperidine derivatives for spectral interpretation .

Advanced: What mechanistic insights explain the stability of the diethoxyethyl group in acidic/basic conditions?

Answer: The diethoxyethyl group is an acetal, stable in basic conditions but prone to acid-catalyzed hydrolysis to form a ketone. Kinetic studies using UV-Vis monitoring (400 nm) can track hydrolysis rates, as shown in studies on related Pd-indenyl complexes .

Advanced: How do steric/electronic effects of the diethoxyethyl substituent influence piperidine reactivity?

Answer: Electron-donating ethoxy groups increase electron density on the adjacent carbon, enhancing nucleophilicity. Steric hindrance may slow reactions at the piperidine nitrogen. Comparative studies with tert-butyl-substituted piperidines (e.g., Fenpropidin) highlight substituent-dependent reactivity .

Basic: What storage conditions prevent degradation, and how is stability assessed?

Answer: Store under inert gas (N₂/Ar) at –20°C to avoid hydrolysis. Stability is monitored via periodic HPLC (C18 column, MeOH/H₂O mobile phase) or ¹H NMR to detect ketone byproducts .

Advanced: How does this compound act as a ligand in catalytic systems?

Answer: The piperidine nitrogen can coordinate to transition metals (e.g., Pd), while the diethoxyethyl group modulates steric bulk. DFT calculations predict binding modes, as applied to Pd-indenyl complexes in catalytic studies .

Basic: What solvent systems optimize reactions involving this compound?

Answer: Polar aprotic solvents (acetonitrile, dichloromethane) are preferred for solubility and reactivity. Pre-synthesis solubility tests in EtOAc/THF ensure homogeneity, following protocols for analogous reactions .

Basic: What impurities arise during synthesis, and how are they removed?

Answer: Common impurities include unreacted starting materials or hydrolysis byproducts. TLC (silica gel, EtOAc/hexane) and GC-MS identify impurities, while silica gel chromatography isolates the pure product .

Advanced: What strategies mitigate side reactions (e.g., acetal hydrolysis) in multi-step syntheses?

Answer: Use protective groups (e.g., Boc for the piperidine nitrogen) and acid-free conditions. In situ monitoring via IR or LC-MS ensures timely reaction quenching, as validated in N-Boc norfentanyl synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.